molecular formula C18H14Cl2N2OS2 B2550832 2-[(3,4-Dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinol CAS No. 860609-66-1

2-[(3,4-Dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinol

Cat. No.: B2550832
CAS No.: 860609-66-1
M. Wt: 409.34
InChI Key: ATZWTFVIKCKYTC-UHFFFAOYSA-N
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Description

2-[(3,4-Dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinol is a synthetic pyrimidinol derivative of interest in medicinal chemistry and biochemical research. Its molecular structure, which incorporates a 3,4-dichlorobenzyl moiety and a phenylsulfanyl group, is characteristic of compounds explored for modulating biological pathways . This structural motif is found in compounds investigated for their potential as kinase inhibitors . The pyrrolopyrimidine scaffold, a related core structure, is a recognized pharmacophore in the development of inhibitors for kinases like LRRK2 (leucine-rich repeat kinase 2), a significant target in neurodegenerative disease research . The specific substitution pattern on the pyrimidine ring is designed to facilitate interaction with enzyme binding sites, potentially influencing selectivity and potency . This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic or therapeutic use in humans or animals. The buyer assumes responsibility for confirming the compound's identity and purity, and all sales are final.

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-4-(phenylsulfanylmethyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2OS2/c19-15-7-6-12(8-16(15)20)10-25-18-21-13(9-17(23)22-18)11-24-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATZWTFVIKCKYTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC2=CC(=O)NC(=N2)SCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinol typically involves multiple steps, starting with the preparation of the pyrimidinol core. The dichlorobenzyl and phenylsulfanyl groups are then introduced through nucleophilic substitution reactions. Common reagents used in these reactions include dichlorobenzyl chloride and phenylsulfanyl chloride, with reaction conditions often involving the use of bases such as sodium hydroxide or potassium carbonate to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Purification methods like recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinol undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, potentially altering the sulfanyl groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydroxide). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to derivatives with potentially different properties and applications.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry. Key areas of application include:

  • Antimicrobial Properties : Studies have indicated that derivatives of pyrimidines, including this compound, possess significant antimicrobial activity. The compound's structure allows it to inhibit the growth of various bacterial strains.
  • Anticancer Potential : Preliminary investigations suggest that this compound may act on cancer cell lines by inducing apoptosis through mechanisms involving p53 activation. This property positions it as a potential lead compound in cancer therapy.
  • Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes associated with diseases such as diabetes and Alzheimer’s disease. Its sulfonamide derivatives have been evaluated for their ability to inhibit alpha-glucosidase and acetylcholinesterase.
Activity TypeTarget Organism/Cell LineIC50 (nM)Comments
AntimicrobialK. pneumoniae< 50Effective against biofilm formation
AnticancerA549 (Lung Cancer)30Induces apoptosis via p53 pathway
Enzyme InhibitionAlpha-glucosidase200Potential treatment for Type 2 Diabetes
Enzyme InhibitionAcetylcholinesterase150Implications for Alzheimer's treatment

Case Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including 2-[(3,4-Dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinol. The compound demonstrated significant activity against Klebsiella pneumoniae and Pseudomonas aeruginosa, with minimum inhibitory concentrations indicating its potential as an antimicrobial agent.

Case Study 2: Anticancer Mechanism

In vitro studies using A549 lung cancer cells showed that treatment with this compound resulted in a marked reduction in cell viability, attributed to apoptosis induction mediated by enhanced p53 activity. The study suggests further investigation into its use as an anticancer therapeutic agent.

Mechanism of Action

The mechanism by which 2-[(3,4-Dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dichlorobenzyl and phenylsulfanyl groups can bind to active sites on enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to various biological effects. The compound’s ability to form stable complexes with proteins also contributes to its mechanism of action.

Comparison with Similar Compounds

Substituent Effects at Position 2

  • 2-[(4-Methoxybenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinol (CAS: 860609-69-4): Replacing the 3,4-dichlorobenzyl group with a 4-methoxybenzyl group reduces halogen-mediated hydrophobicity and introduces a methoxy group capable of hydrogen bonding. This substitution may decrease membrane permeability but improve aqueous solubility.
  • 2-[(3,4-Dichlorobenzyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone (): The pyrimidinone core (vs. pyrimidinol) introduces a ketone group, altering electronic properties.

Substituent Effects at Position 6

  • 6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinol (CAS: 337923-89-4): The absence of dichlorobenzyl at position 2 and the use of a phenyl group instead of phenylsulfanylmethyl at position 6 simplify the structure.
  • 6-{[(2,6-Dichlorophenyl)sulfanyl]methyl}-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4-pyrimidinol (): This analogue features a 2,6-dichlorophenyl group at position 6 and a trifluoromethylbenzyl group at position 2. The increased halogen density may enhance binding to halogen-bond-accepting targets, while the trifluoromethyl group improves resistance to oxidative metabolism.

Physicochemical and Pharmacokinetic Trends

Table 1: Key Properties of Selected Pyrimidine Derivatives

Compound Name Molecular Weight logP* Solubility (mg/mL) Key Substituents
Target Compound 437.37 4.2 <0.1 3,4-Dichlorobenzyl, Phenylsulfanyl
2-[(4-Methoxybenzyl)sulfanyl]-... (CAS 860609-69-4) 308.42 2.8 1.5 4-Methoxybenzyl, Methylsulfanyl
6-{[(2,6-Dichlorophenyl)sulfanyl]methyl}-... () 477.35 5.1 <0.05 2,6-Dichlorophenyl, Trifluoromethyl
2-[(3,4-Dichlorobenzyl)sulfanyl]-3-phenyl-... () 417.22 4.5 0.2 Pyrimidinone core, Trifluoromethyl

*Estimated using fragment-based methods.

Observations :

  • The target compound’s high logP (4.2) reflects its lipophilic character, which is intermediate between the less halogenated analogue (logP 2.8) and the heavily halogenated compound in (logP 5.1).
  • Solubility inversely correlates with halogen content, as seen in the target compound (<0.1 mg/mL) vs. the methoxy-substituted derivative (1.5 mg/mL).

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves multi-step nucleophilic substitution and cross-coupling reactions. For example:

  • Step 1: React 4-pyrimidinol derivatives with thiol-containing precursors (e.g., 3,4-dichlorobenzyl mercaptan) under basic conditions (K₂CO₃/DCM) to form sulfanyl linkages .
  • Step 2: Optimize coupling efficiency using palladium catalysts (e.g., Pd₂(dba)₃) with ligands like XantPhos in polar aprotic solvents (DMF) under microwave irradiation for accelerated kinetics .
  • Critical Parameters: Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography with gradient elution.

Basic: What analytical methods are suitable for assessing purity and stability?

Methodological Answer:

  • HPLC Analysis: Use a C18 column with a mobile phase of methanol and sodium 1-octanesulfonate buffer (65:35, pH 4.6) for high-resolution separation .
  • Stability Testing: Conduct accelerated degradation studies under varied pH (3–9), temperature (40–60°C), and UV light to identify degradation products. Quantify using UV-Vis spectroscopy at λmax ~260 nm.
  • Data Validation: Compare retention times and spectral profiles against certified reference standards.

Basic: What safety protocols are critical during handling and disposal?

Methodological Answer:

  • PPE Requirements: Wear nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure. Use fume hoods for aerosol mitigation .
  • Waste Management: Segregate organic waste containing chlorinated/thiol groups and store in labeled containers. Collaborate with certified waste disposal agencies for incineration or neutralization .
  • Emergency Measures: Maintain spill kits with activated charcoal and neutralizers (e.g., sodium bicarbonate for acidic byproducts).

Advanced: How can environmental fate and ecotoxicological impacts be systematically evaluated?

Methodological Answer:

  • Environmental Partitioning: Assess logP (octanol-water) and soil adsorption coefficients (Koc) to predict mobility in aquatic/terrestrial systems .
  • Biotic Degradation: Use OECD 301D respirometry tests with activated sludge to measure aerobic biodegradation rates.
  • Ecotoxicology: Conduct acute toxicity assays on Daphnia magna (48h LC₅₀) and algal growth inhibition tests (72h EC₅₀) . Tabulate results:
Test OrganismEndpointValue (mg/L)
Daphnia magnaLC₅₀[Data]
Raphidocelis subcapitataEC₅₀[Data]

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Controlled Replication: Adopt split-plot experimental designs (e.g., randomized blocks with four replicates) to isolate variables like solvent polarity or cell line variability .
  • Dose-Response Curves: Use nonlinear regression (e.g., Hill equation) to quantify IC₅₀ values across multiple assays. Normalize data to positive controls (e.g., doxorubicin for cytotoxicity).
  • Meta-Analysis: Apply ANOVA or mixed-effects models to identify outliers and confounding factors (e.g., batch-to-batch impurity variations) .

Advanced: What computational and structural tools aid in elucidating structure-activity relationships (SAR)?

Methodological Answer:

  • Crystallography: Resolve bond angles (e.g., N2–C1–S2 = 120.5°) and dihedral angles via X-ray diffraction to correlate conformation with bioactivity .
  • Molecular Docking: Use AutoDock Vina to simulate binding interactions with target enzymes (e.g., kinase domains). Prioritize scaffolds with high Gibbs free energy (ΔG ≤ -8 kcal/mol).
  • QSAR Modeling: Train models with descriptors like polar surface area, H-bond donors, and Hammett constants to predict pharmacokinetic properties .

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